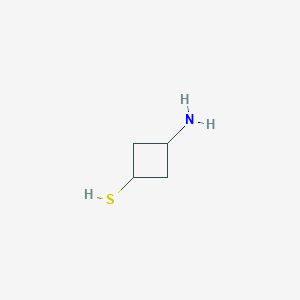

3-Aminocyclobutane-1-thiol

Description

3-Aminocyclobutane-1-thiol is a cyclobutane derivative featuring an amino group at the 3-position and a thiol (-SH) group at the 1-position. Its molecular formula is C₄H₉NS, with a molecular weight of 103.19 g/mol. The compound’s strained cyclobutane ring and dual functional groups (amino and thiol) confer unique reactivity, making it a candidate for applications in pharmaceuticals (e.g., as a ligand or building block) and materials science (e.g., crosslinking agents). Insights are inferred from structurally related cyclobutane derivatives.

Properties

IUPAC Name |

3-aminocyclobutane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCDRQNSHOOVSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminocyclobutane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of cyclobutane derivatives. For instance, the reaction of cyclobutylamine with thiourea under basic conditions can yield this compound. Another method involves the use of sodium hydrosulfide as a nucleophile to react with cyclobutyl halides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Aminocyclobutane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form cyclobutane derivatives with reduced sulfur functionalities.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or bromine can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as thiourea or sodium hydrosulfide are used in substitution reactions.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Cyclobutane derivatives with reduced sulfur functionalities.

Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

3-Aminocyclobutane-1-thiol has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying thiol-based redox processes.

Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in drug design.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Aminocyclobutane-1-thiol involves its interaction with various molecular targets and pathways:

Molecular Targets: The thiol group can interact with metal ions and proteins, forming stable complexes.

Pathways Involved: The compound can modulate redox pathways and enzyme activities through its thiol group, influencing cellular processes and biochemical reactions.

Comparison with Similar Compounds

Table 1: Comparison of Cyclobutane Derivatives

2.1. Functional Group-Driven Reactivity

- Amino vs. Thiol Groups: 1-(Aminomethyl)cyclobutanamine (CAS 780747-61-7) lacks a thiol group but features two amines. This makes it less reactive toward nucleophilic substitution or metal chelation compared to this compound. However, its amines enhance solubility in polar solvents and enable peptide coupling reactions . this compound’s thiol group offers higher acidity (pKa ~10) than alcohols (pKa ~16), enabling disulfide bond formation and metal coordination, which are critical in enzyme inhibition or catalytic applications.

- Hydroxyl vs. Thiol Groups: 3-Amino-1,1-cyclobutanedimethanol (CAS 1208989-40-5) replaces thiol with hydroxyl groups, increasing polarity and hydrogen-bonding capacity. This improves water solubility but reduces oxidative stability (thiols oxidize to disulfides, while hydroxyls are less reactive) .

2.2. Aromatic Substitution Effects

Compounds like 3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol (CAS 1482040-16-3) and 3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol (CAS 1494978-05-0) incorporate aryl groups, which:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.